

selpercatinib comparison chemotherapy

LIBRETTO-431 trial

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Compound Focus: Selpercatinib

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Trial Design and Patient Demographics

1. Experimental Protocol of LIBRETTO-431

- **Objective:** To demonstrate the superiority of **selpercatinib** versus chemotherapy with or without pembrolizumab as a first-line treatment for advanced *RET* fusion-positive NSCLC [1].
- **Study Design:** Global, randomized, open-label, Phase 3 trial [1] [2].
- **Patient Population:** 261 patients with treatment-naïve, advanced (unresectable stage IIIB/C or stage IV) non-squamous NSCLC confirmed to harbor *RET* fusions [1]. Key exclusion criteria included symptomatic CNS metastases and the presence of other validated oncogenic drivers [1].
- **Treatment Arms:**
 - **Experimental Arm: Selpercatinib** (160 mg orally twice daily) [1] [2].
 - **Control Arm:** Pemetrexed plus platinum (carboplatin or cisplatin), with or without pembrolizumab, per investigator's choice. A protocol specification required that at least 80% of patients in the control arm receive pembrolizumab [1] [2].
- **Randomization and Stratification:** Patients were randomized (initially 1:1, later 2:1) and stratified by geography, presence of brain metastases, and the investigator's planned use of pembrolizumab [1] [2].
- **Primary Endpoint:** Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR) [1].
- **Key Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), duration of response (DOR), intracranial efficacy, safety, and patient-reported outcomes (PROs) [1].
- **Statistical Note:** The trial was designed to detect a hazard ratio (HR) of 0.56 for PFS with 89% power [1]. Crossover from the control arm to **selpercatinib** upon disease progression was permitted

[1] [2].

2. Baseline Patient Characteristics The baseline demographics and disease characteristics were well-balanced between the treatment arms [1] [2]. The table below summarizes key characteristics for the overall intention-to-treat (ITT) population.

Characteristic	Selpercatinib Arm (n=159)	Control Arm (n=102)
Median Age	61 years	61 years
Female	55.2%	54.8%
Asian	55.2%	54.8%
Never-Smokers	67.4%	67.4%
Stage IV Disease	94.6%	91.6%
Baseline Brain Metastases	19.5%	19.5%
PD-L1 Expression \geq 50%	26.9% (of 171 with known status)	26.9% (of 171 with known status)
RET Fusion Partner (KIF5B)	77% (of 156 with known partner)	77% (of 156 with known partner)

Efficacy and Safety Data Comparison

1. Primary and Secondary Efficacy Outcomes **Selpercatinib** demonstrated a statistically significant and clinically meaningful improvement across all efficacy endpoints, including PFS, ORR, and DOR, in both the overall population and the prespecified pembrolizumab population [1] [2].

Efficacy Endpoint	Selpercatinib	Control (Chemo \pm Pembrolizumab)	Hazard Ratio (HR) / Difference
Median PFS (Overall ITT)	24.8 months	11.2 months	HR: 0.48 (95% CI: 0.33-0.70; P < 0.001) [1]

Efficacy Endpoint	Selpercatinib	Control (Chemo ± Pembrolizumab)	Hazard Ratio (HR) / Difference
Median PFS (ITT-Pembrolizumab)	24.8 months	11.2 months	HR: 0.46 (95% CI: 0.31-0.70; P < 0.001) [1]
Objective Response Rate (ORR)	83.7%	65.1%	[2]
Median Duration of Response (DOR)	24.2 months	11.5 months	[1]
Intracranial ORR	82.4%	58.3%	[1]
12-month CNS Progression Rate (No Baseline Mets)	1.1%	14.7%	Cause-specific HR: 0.17 (95% CI: 0.04-0.69) [1]

2. Central Nervous System (CNS) Efficacy Selpercatinib, with its significant CNS activity, showed strong efficacy in preventing and treating brain metastases [1]:

- **In patients with baseline measurable CNS disease**, the intracranial complete response rate was higher with **selpercatinib** (35.3%) than with control (16.7%).
- **In patients without baseline CNS metastases**, the 12-month cumulative incidence of new CNS progression was dramatically lower with **selpercatinib** (1.1%) compared to control (14.7%).

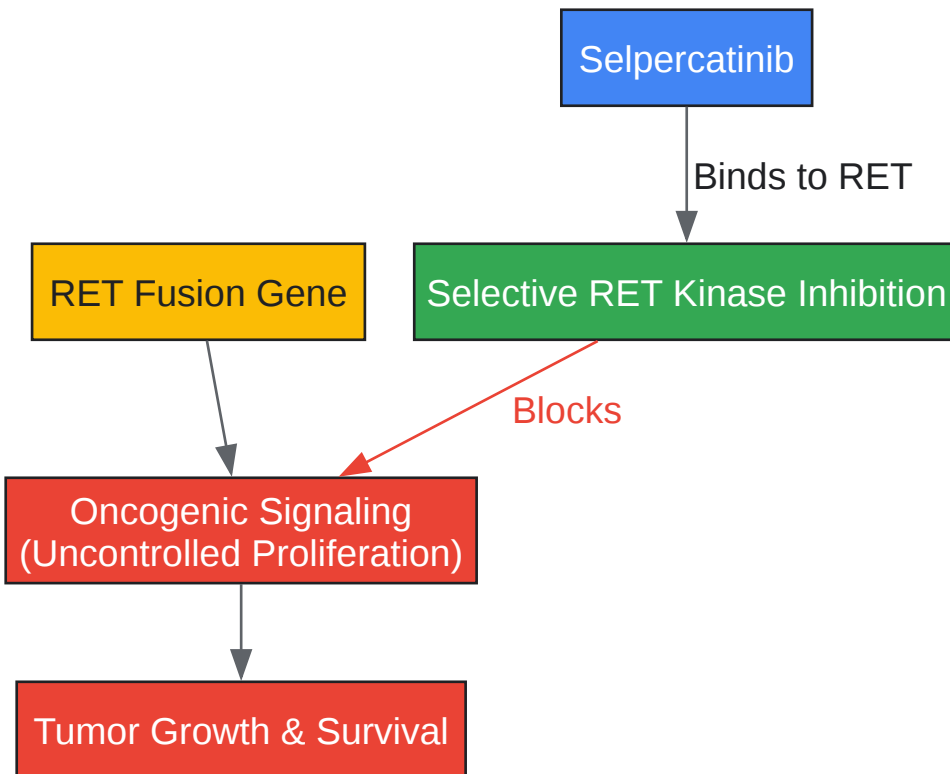
3. Overall Survival and Crossover The overall survival data were immature and significantly confounded by high crossover from the control arm [1] [2]. The reported HR was 0.96 in the ITT-pembrolizumab population, with a censoring rate of approximately 80% and an effective crossover rate of 75% [2].

4. Safety and Tolerability Profile The safety profiles differed between the two treatment strategies [1] [3]:

- **Selpercatinib**: Common grade ≥3 adverse events included increased liver enzymes (AST/ALT), hypertension, and QTc prolongation. The treatment discontinuation rate due to adverse events was 12% [3].
- **Control Arm (Chemo ± Pembrolizumab)**: Common grade ≥3 adverse events were hematologic, such as anemia, and fatigue [3].
- **Patient-Reported Tolerability**: Fewer patients receiving **selpercatinib** (22.6%) reported being bothered by side effects compared to those in the control arm (39.7%) [4].

Key Insights for Researchers

- **Mechanism of Action and Rationale:** **Selpercatinib** is a potent, highly selective RET kinase inhibitor. Oncogenic *RET* fusions drive tumor growth in about 1-2% of NSCLCs. Unlike multi-kinase inhibitors, **selpercatinib**'s high selectivity leads to potent efficacy and a differentiated safety profile by minimizing off-target effects [1] [5]. The following diagram illustrates its targeted mechanism.



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- **Impact of PD-L1 Expression and Smoking Status:** The PFS benefit of **selpercatinib** was consistent regardless of PD-L1 expression level [2]. The trial population was predominantly never-smokers (67.4%), reinforcing that *RET* fusions are a distinct molecular subtype often found in this demographic and highlighting the documented lack of efficacy of immune checkpoint inhibitors in never-smoker predominant, driver mutation-positive NSCLC [1].
- **Patient-Reported Outcomes (PROs):** PROs further support the clinical benefits of **selpercatinib** [4].
 - **Symptoms:** **Selpercatinib** significantly delayed the time to confirmed deterioration in all individual symptoms on the NSCLC-SAQ questionnaire.

- **Functioning:** Patients on **selpercatinib** reported significantly delayed deterioration in physical and role functioning, with clinically meaningful improvements in physical functioning at one year.
- **Quality of Life:** A lower proportion of patients on **selpercatinib** (23%) reported worsening quality of life compared to the control arm (36%) [1].

Conclusion

The LIBRETTO-431 trial establishes first-line **selpercatinib** as a superior standard of care over chemotherapy with or without pembrolizumab for advanced *RET* fusion-positive NSCLC. It provides a robust efficacy and safety profile, with particular strength in controlling intracranial disease.

For the drug development community, these results underscore:

- **The critical need for comprehensive genomic testing** at diagnosis to identify *RET* fusions and inform initial therapy.
- **The clinical value of highly selective *RET* inhibition**, which offers profound efficacy and manageable toxicity.
- **The limited role of chemoimmunotherapy** in this molecularly defined population, supporting the exclusion of *RET*+ NSCLC from future chemoimmunotherapy trials alongside other driver mutations like *EGFR* and *ALK*.

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